3,3-Dichloro-2-methoxyoxolane

organic synthesis heterocyclic chemistry reaction optimization

3,3-Dichloro-2-methoxyoxolane (CAS 128538-82-9), also named 3,3-dichloro-2-methoxytetrahydrofuran or 3,3-dichloro-2-methoxy THF, is a chlorinated heterocyclic compound of the oxolane (tetrahydrofuran) class with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol. The compound features a gem-dichloro substitution at the 3-position and a methoxy group at the 2-position of the tetrahydrofuran ring.

Molecular Formula C5H8Cl2O2
Molecular Weight 171.02 g/mol
CAS No. 128538-82-9
Cat. No. B145205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-2-methoxyoxolane
CAS128538-82-9
Molecular FormulaC5H8Cl2O2
Molecular Weight171.02 g/mol
Structural Identifiers
SMILESCOC1C(CCO1)(Cl)Cl
InChIInChI=1S/C5H8Cl2O2/c1-8-4-5(6,7)2-3-9-4/h4H,2-3H2,1H3
InChIKeyJDAJBLSKPJKCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloro-2-methoxyoxolane (CAS 128538-82-9): Technical Baseline and Chemical Identity


3,3-Dichloro-2-methoxyoxolane (CAS 128538-82-9), also named 3,3-dichloro-2-methoxytetrahydrofuran or 3,3-dichloro-2-methoxy THF, is a chlorinated heterocyclic compound of the oxolane (tetrahydrofuran) class with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . The compound features a gem-dichloro substitution at the 3-position and a methoxy group at the 2-position of the tetrahydrofuran ring [1]. Its predicted density is 1.31±0.1 g/cm³, with a boiling point of 64°C at 11 mmHg . This compound functions primarily as a synthetic intermediate, offering a specific substitution pattern that distinguishes it from non-chlorinated or mono-chlorinated tetrahydrofuran analogs.

Why In-Class Substitution of 3,3-Dichloro-2-methoxyoxolane Is Not Advisable for Critical Synthetic Applications


Generic substitution among tetrahydrofuran derivatives is scientifically invalid due to the compound's unique functional group arrangement: a geminal dichloro group at C3 paired with a methoxy group at C2. This specific combination enables dual reactivity pathways—the methoxy group functions as a masked aldehyde equivalent, while the gem-dichloro moiety serves as a precursor for elimination or carbene generation . Non-chlorinated analogs such as 2-methoxytetrahydrofuran lack the electrophilic gem-dichloro site required for subsequent functionalization or aromatization to furans . Mono-chlorinated alternatives (e.g., 2-chlorotetrahydrofuran) provide only a single leaving group, precluding the geminal elimination pathways accessible to 3,3-dichloro-2-methoxyoxolane. The quantitative differences documented below substantiate why procurement specifications must explicitly identify this compound rather than accepting broader oxolane-class substitutions.

Quantitative Differentiation Evidence for 3,3-Dichloro-2-methoxyoxolane: Comparative Performance Data


Synthetic Yield Comparison: 3,3-Dichloro-2-methoxyoxolane via Methanol and 2,3,3-Trichlorotetrahydrofuran Route Achieves 90% Yield

The synthesis of 3,3-dichloro-2-methoxyoxolane via reaction of methanol with 2,3,3-trichlorotetrahydrofuran proceeds with a yield of approximately 90%, representing a significant improvement over the alternative route using methanol and 2,2,3-trichlorobutyraldehyde, which yields only 77% under comparable conditions . This 13-percentage-point yield differential translates to substantial material efficiency advantages in scaled production environments.

organic synthesis heterocyclic chemistry reaction optimization

Purity Specification: Commercial Availability at 98% Assay Enables Direct Use Without Additional Purification

3,3-Dichloro-2-methoxyoxolane is commercially supplied with a standard purity specification of 98% . This high assay value meets the threshold for direct use as a synthetic intermediate without requiring additional purification steps such as distillation or column chromatography prior to downstream reactions.

chemical procurement analytical chemistry synthetic intermediate

Dual-Reactivity Functionality: Methoxy Group as Masked Aldehyde with Simultaneous Gem-Dichloro Elimination Capacity

3,3-Dichloro-2-methoxyoxolane possesses a unique dual-reactivity profile wherein the 2-methoxy group functions as a masked aldehyde equivalent, while the gem-dichloro moiety at C3 enables elimination pathways to generate furan derivatives . In contrast, 2-methoxytetrahydrofuran lacks the gem-dichloro elimination functionality , and 3,3-dichlorotetrahydrofuran lacks the masked aldehyde capability [1]. This orthogonal reactivity enables sequential or selective transformations that cannot be achieved with either mono-functional analog.

synthetic methodology furan synthesis masked aldehyde

Recommended Application Scenarios for 3,3-Dichloro-2-methoxyoxolane Based on Verified Evidence


Scaled Production of 3,3-Dichloro-2-methoxyoxolane: Selecting the High-Yield Methanol/2,3,3-Trichlorotetrahydrofuran Route

For laboratory or pilot-plant scale production of 3,3-dichloro-2-methoxyoxolane, procurement teams should prioritize the synthetic route using methanol and 2,3,3-trichlorotetrahydrofuran, which achieves approximately 90% yield—a 13-percentage-point advantage over the alternative methanol/2,2,3-trichlorobutyraldehyde route . This yield differential directly impacts cost-per-gram calculations and waste disposal requirements, making it the economically rational choice for any production quantity exceeding single-gram experimental scale.

Direct-Use Procurement: 98% Purity Grade Eliminates Pre-Reaction Purification Workflow Steps

Researchers and process chemists requiring 3,3-dichloro-2-methoxyoxolane as a synthetic intermediate can proceed directly from commercial procurement to reaction setup without intervening purification steps. The commercially available 98% purity grade meets the assay threshold for immediate use in subsequent transformations, reducing total workflow time and eliminating solvent and consumable costs associated with additional purification.

Synthesis of 3-Substituted Furans via Elimination from 3,3-Dichloro-2-methoxyoxolane

3,3-Dichloro-2-methoxyoxolane serves as a precursor for the synthesis of 3-substituted furan derivatives through base-promoted or thermal elimination of the gem-dichloro moiety . This application exploits the unique dual functionality of the compound, wherein the methoxy group provides a masked aldehyde handle for further derivatization while the gem-dichloro elimination generates the aromatic furan core. This pathway offers a transition-metal-free alternative to palladium-catalyzed furan syntheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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